REACTION_CXSMILES
|
[C:1]([C:4]1(C(OC)=O)[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].OO.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>CO>[C:1]([CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1(CCOCC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
91 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask made of glass
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 40° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
to the resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the concentrate was extracted three times with 500 ml of ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled under reduced pressure (90 to 92° C., 2.0 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |